molecular formula C17H17BrFNO3 B2478740 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)-5-methoxybenzamide CAS No. 1797183-20-0

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)-5-methoxybenzamide

Cat. No. B2478740
CAS RN: 1797183-20-0
M. Wt: 382.229
InChI Key: GQTHKDPANAVSME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . A radical approach is used for the catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by an InChI string . For example, “Benzamide, N-(4-fluorophenyl)-2-bromo-” has the InChI string: InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11 (12)13 (17)16-10-7-5-9 (15)6-8-10/h1-8H, (H,16,17) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation and hydromethylation . Protodeboronation is a process where a boron atom is removed from an organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using computational methods . For instance, “Benzamide, N-(4-fluorophenyl)-2-bromo-” has a molecular weight of 294.119 .

Scientific Research Applications

Radiosynthesis and Neuroreceptor Studies

  • A compound with a structure closely related to 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)-5-methoxybenzamide was used in the radiosynthesis of a new radioiodinated ligand targeting serotonin-5HT2-receptors. This ligand demonstrated high affinity and selectivity for 5HT2-receptors in vitro and showed preferential retention in brain regions enriched in these receptors, suggesting its potential as a tracer for γ-emission tomography (Mertens et al., 1994).

Structural and Theoretical Analysis

  • In another study, the crystal structures of methoxyphenylbenzamide isomers were described, highlighting the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, and other molecular contacts. This structural insight, combined with molecular docking analysis, suggested that bromine atoms play a significant role in interactions with protein residues, which could be crucial for the design of pharmacophores (Moreno-Fuquen et al., 2022).

Safety and Hazards

The safety data sheet for similar compounds like “4-Bromo-N,N-dimethylaniline” indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFNO3/c1-22-13-6-7-15(18)14(9-13)17(21)20-10-16(23-2)11-4-3-5-12(19)8-11/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTHKDPANAVSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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